

In-depth Technical Guide: (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

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Compound of Interest

Compound Name: (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1294134

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CAS Number: 1090388-79-6

A Core Intermediate for Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**, a key building block in the synthesis of advanced kinase inhibitors. This document details its chemical properties, a robust synthesis protocol, and its critical role in the development of targeted therapies for various diseases, including cancers and autoimmune disorders.

Chemical and Physical Properties

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a heterocyclic compound featuring a brominated pyridine ring linked to a pyrrolidine moiety via a ketone bridge. This structural arrangement provides a valuable scaffold for medicinal chemists to develop potent and selective kinase inhibitors.^[1]

Property	Value	Reference
CAS Number	1090388-79-6	[2]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O	[1]
Molecular Weight	255.11 g/mol	[1]
MDL Number	MFCD10000776	[1]
Appearance	Solid	
Storage	Room temperature, dry, sealed	[1]
Purity	Typically ≥98%	[1]

Synthesis Protocol: Amide Coupling of 5-Bromonicotinic Acid and Pyrrolidine

The synthesis of **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone** is readily achieved through a standard amide coupling reaction between 5-bromonicotinic acid and pyrrolidine. The use of a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitates efficient amide bond formation.[3][4][5]

Experimental Protocol:

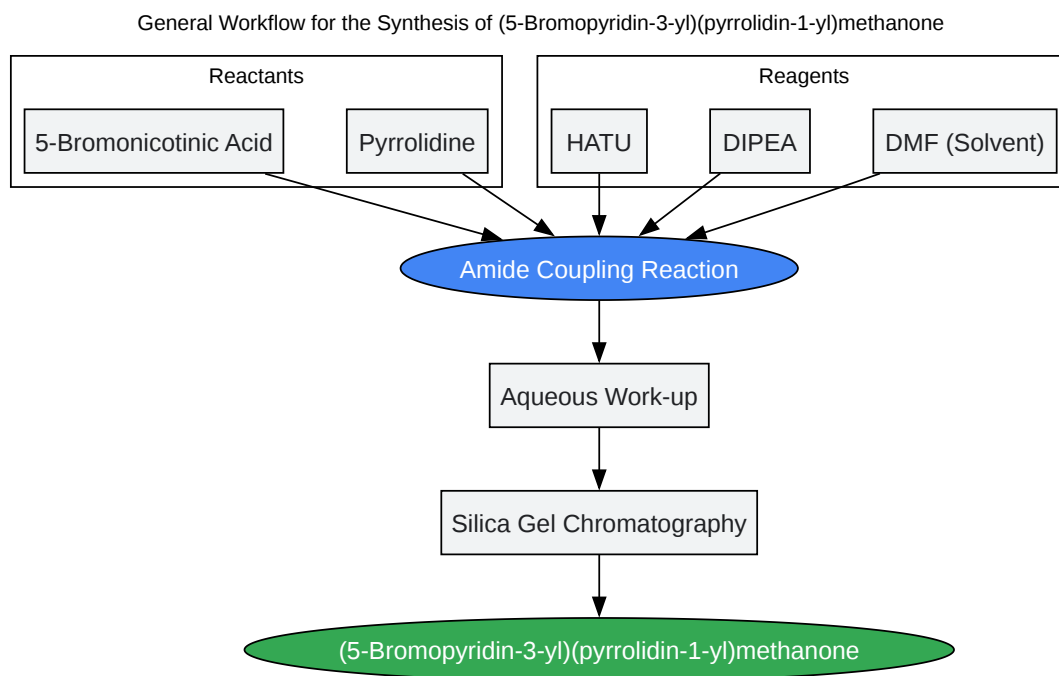
Materials:

- 5-Bromonicotinic acid
- Pyrrolidine
- HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3][6]
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1.0 equivalent) in anhydrous DMF.
- **Addition of Reagents:** To the stirred solution, add pyrrolidine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.5 equivalents). The order of addition of the coupling agent and base can be varied, but it is common to add the base last.^[3]
- **Reaction:** Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**.



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Synthesis Workflow

Application in Kinase Inhibitor Development

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[1] Its utility stems from the presence of the bromine atom, which can be readily displaced or utilized in cross-coupling reactions to

introduce diverse functionalities, thereby enabling the exploration of structure-activity relationships (SAR).^{[7][8]}

Intermediate for Bruton's Tyrosine Kinase (BTK) Inhibitors

This compound is a key building block for the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling, making it a validated therapeutic target for B-cell malignancies and autoimmune diseases.^{[9][10]} The (5-bromopyridin-3-yl) moiety often serves as a core scaffold that can be further elaborated to interact with key residues in the ATP-binding site of the BTK enzyme.

Role in Janus Kinase (JAK) Inhibitor Synthesis

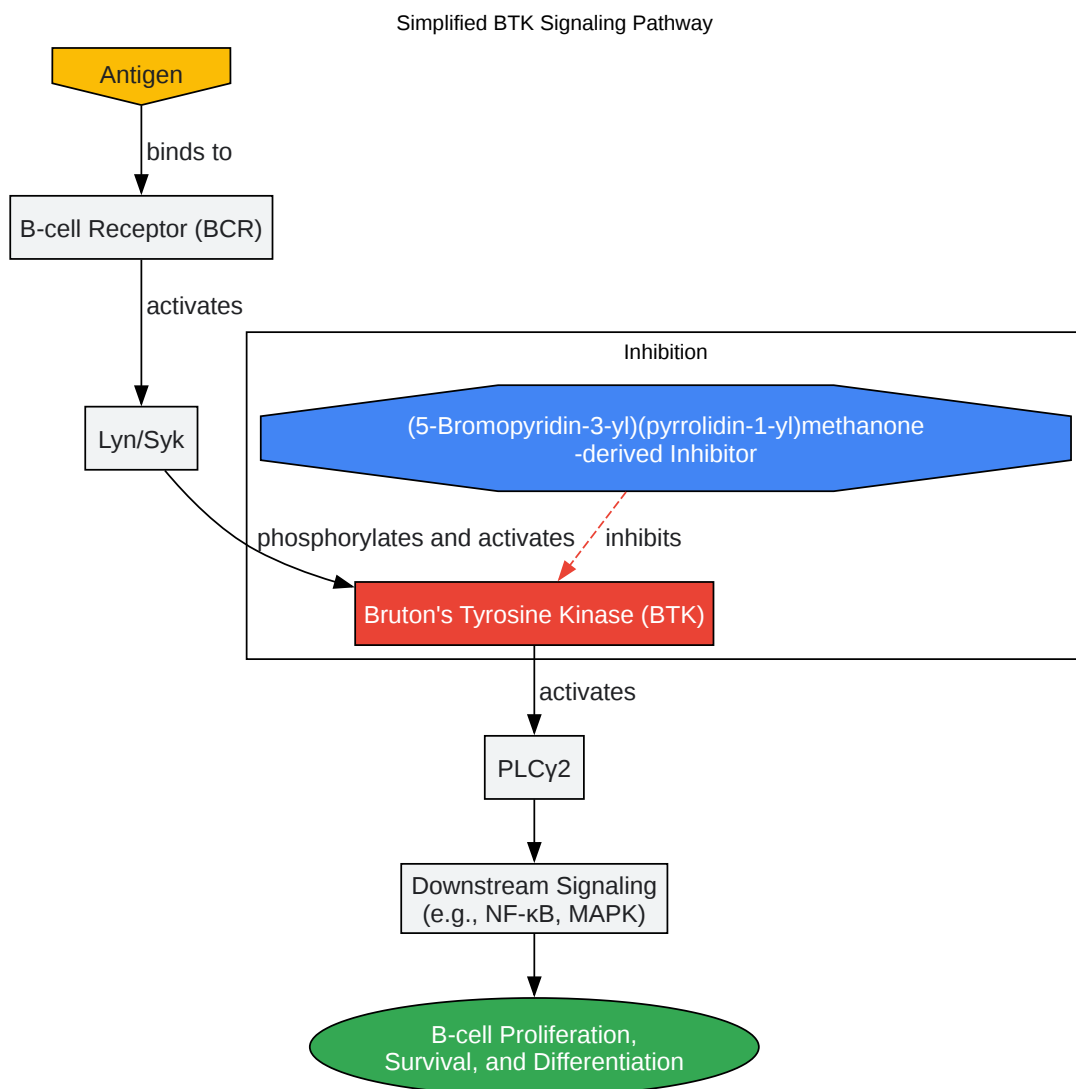
The versatile nature of this intermediate also extends to the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is critical for mediating immune responses, and its dysregulation is implicated in various autoimmune and myeloproliferative disorders.^{[11][12]} The pyridin-3-yl methanone core can be modified to generate compounds that selectively target specific members of the JAK family of kinases.

Signaling Pathways

Understanding the signaling pathways targeted by the final drug products derived from **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone** is essential for rational drug design.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon antigen binding. This triggers a cascade of phosphorylation events, with BTK playing a central role in relaying the signal downstream to activate transcription factors like NF- κ B, which promote B-cell proliferation, survival, and differentiation.^{[13][14][15][16]} Inhibitors synthesized from the title compound are designed to block the ATP-binding site of BTK, thereby preventing its activation and interrupting this critical signaling cascade.

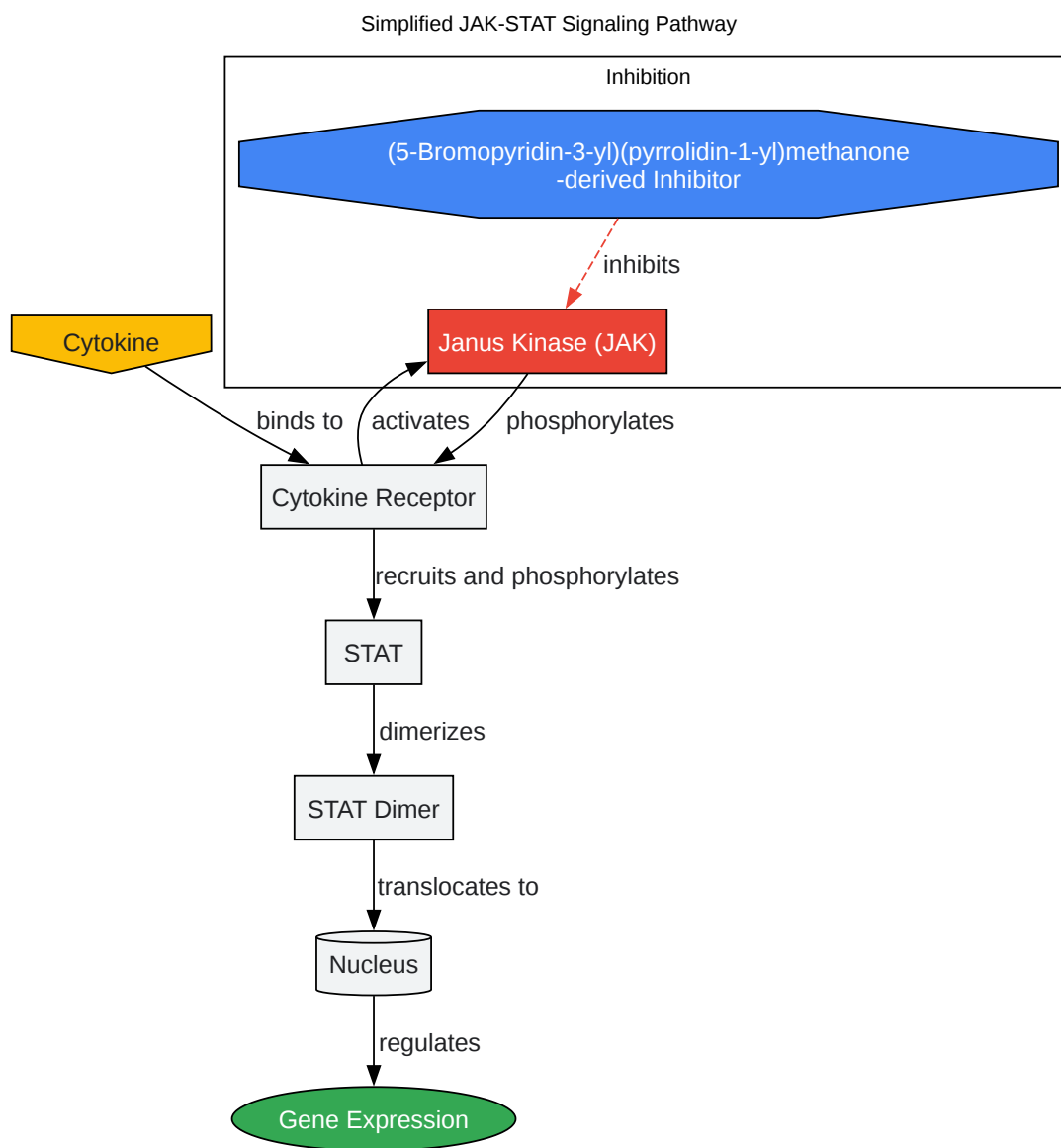


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BTK Signaling Pathway

JAK-STAT Signaling Pathway

The JAK-STAT pathway is activated by cytokines binding to their receptors, leading to the dimerization of the receptor and the subsequent activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.^{[17][18][19][20]} Inhibitors derived from the title compound can be designed to interfere with the ATP-binding site of JAKs, thus blocking the phosphorylation cascade and subsequent gene transcription.



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JAK-STAT Signaling Pathway

Conclusion

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a valuable and versatile intermediate for the synthesis of targeted kinase inhibitors. Its straightforward synthesis and the reactivity of the bromo-substituent provide a robust platform for the development of novel therapeutics aimed at modulating the BTK and JAK-STAT signaling pathways, among others. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this compound in their discovery programs.

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